Auglurant

Description

Properties

IUPAC Name |

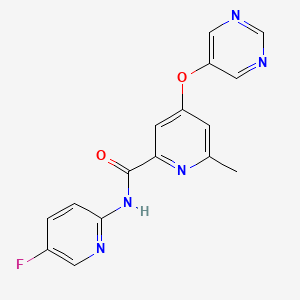

N-(5-fluoropyridin-2-yl)-6-methyl-4-pyrimidin-5-yloxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAHIIPVJVMACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396337-04-4 | |

| Record name | Auglurant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396337044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AUGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRN8X62ZW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Auglurant (VU0424238): A Technical Guide to a Selective mGluR5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auglurant, also identified as VU0424238, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Preclinical investigations have highlighted its potential in modulating glutamatergic neurotransmission, a key pathway implicated in a variety of neurological and psychiatric disorders. Despite promising initial data, its clinical development was terminated following adverse toxicological findings in non-human primate studies. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical pharmacology, and the experimental protocols utilized in its evaluation.

Introduction

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR5 subtype, a G-protein coupled receptor, is predominantly expressed in the postsynaptic density of neurons in brain regions associated with learning, memory, and emotion. Dysregulation of mGluR5 signaling has been linked to numerous disorders, including Fragile X syndrome, anxiety, and depression, making it a significant target for therapeutic intervention. This compound was developed as a highly selective mGluR5 NAM to investigate the therapeutic potential of attenuating mGluR5 activity.

Mechanism of Action

This compound functions as a negative allosteric modulator of the mGluR5 receptor. Unlike orthosteric antagonists that directly compete with the endogenous ligand (glutamate) for the binding site, allosteric modulators bind to a distinct site on the receptor. This binding induces a conformational change in the receptor that reduces its affinity for and/or response to glutamate. This mode of action allows for a more nuanced modulation of receptor activity, potentially offering a better safety and tolerability profile compared to direct antagonists.

Signaling Pathway

The canonical signaling pathway for mGluR5 involves its coupling to the Gq alpha subunit of the G-protein complex. Upon activation by glutamate, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound, by binding to its allosteric site, attenuates this cascade, resulting in a diminished intracellular calcium response to glutamate stimulation.

An In-depth Technical Guide to the Core Chemical Structure and Activity of Auglurant (VU0463271)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auglurant, also known by its research identifier VU0463271, is a potent and selective small molecule inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2). KCC2 is crucial for establishing the low intracellular chloride concentrations necessary for fast hyperpolarizing synaptic inhibition mediated by GABAA and glycine receptors in the mature central nervous system. Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity. This compound (VU0463271) serves as a critical research tool for elucidating the physiological and pathological roles of KCC2. This guide provides a detailed overview of its chemical structure, mechanism of action, pharmacological data, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound (VU0463271) is a complex heterocyclic molecule. Its core structure is an N-cyclopropyl-N-(4-methyl-2-thiazolyl)acetamide with a pyridazinylthio moiety.

| Property | Value |

| Synonym | VU0463271, VU-0463271 |

| IUPAC Name | N-Cyclopropyl-N-(4-methyl-thiazol-2-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide |

| CAS Number | 1391737-01-1 |

| Molecular Formula | C₁₉H₁₈N₄OS₂ |

| Molecular Weight | 382.50 g/mol |

| SMILES | O=C(N(C1CC1)C2=NC(C)=CS2)CSC3=NN=C(C4=CC=CC=C4)C=C3 |

| InChI Key | DPONSKCACOZTGN-UHFFFAOYSA-N |

Synthesis

A detailed, step-by-step synthesis protocol for this compound (VU0463271) is not extensively published in peer-reviewed literature, as is common for proprietary research compounds. However, based on its chemical structure, it belongs to the class of N-substituted thiazolyl acetamide derivatives. The synthesis would likely involve a multi-step process. A plausible, though not confirmed, synthetic route could involve the coupling of a substituted thiazole amine with an activated carboxylic acid or acyl chloride bearing the pyridazinylthio side chain. For instance, the synthesis of similar thiazolyl acetamide derivatives has been described involving the reaction of a substituted thioamide with an ethyl 4-chloroacetoacetate to form the thiazole ring, followed by hydrolysis and subsequent amidation.[1] Another approach could involve the reaction of 2-aminothiazole derivatives with substituted acetic acids.[2]

Mechanism of Action: Selective Inhibition of KCC2

This compound (VU0463271) exerts its biological effects through the selective inhibition of the KCC2 co-transporter.[3][4] KCC2 is a neuron-specific integral membrane protein that extrudes chloride and potassium ions out of the cell, driven by the potassium gradient. This process is vital for maintaining a low intracellular chloride concentration.

In mature neurons, the activation of GABAA receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. By inhibiting KCC2, this compound (VU0463271) disrupts the chloride extrusion process, leading to an accumulation of intracellular chloride. This, in turn, causes a depolarizing shift in the GABAA reversal potential (EGABA). Consequently, GABAA receptor activation can become less hyperpolarizing or even excitatory, leading to neuronal hyperexcitability.[4][5]

Preclinical and In Vitro Pharmacological Data

This compound (VU0463271) is characterized by its high potency and selectivity for KCC2 over other related co-transporters, such as the Na-K-2Cl cotransporter 1 (NKCC1).

| Parameter | Value | Species/System | Reference |

| KCC2 IC₅₀ | 61 nM | HEK-293 cells | [3][6] |

| Selectivity | >100-fold vs. NKCC1 | HEK-293 cells | [3][6] |

| Effect on EGABA | Depolarizing shift | Cultured hippocampal neurons | [4][5] |

| Effect in vivo | Induces epileptiform discharges | Mouse hippocampus | [4][5] |

Key Experimental Protocols

The characterization of this compound (VU0463271) and its effects on KCC2 activity involves several key experimental techniques.

Thallium (Tl⁺) Influx Assay for KCC2 Activity

This high-throughput screening assay is a common method to indirectly measure KCC2 activity. KCC2 can transport thallium ions (Tl⁺) as a congener for potassium ions (K⁺).

-

Cell Culture: HEK-293 cells stably expressing KCC2 are plated in 384-well plates.

-

Fluorescent Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (VU0463271) or a vehicle control.

-

Tl⁺ Stimulation: A solution containing Tl⁺ is added to the wells.

-

Fluorescence Measurement: The influx of Tl⁺ is measured as an increase in fluorescence over time using a plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to KCC2 activity. IC₅₀ values are calculated from the dose-response curves.

Gramicidin-Perforated Patch-Clamp Electrophysiology

This technique is used to measure the GABAA reversal potential (EGABA) without disturbing the intracellular chloride concentration of the neuron.

-

Cell Preparation: Cultured hippocampal neurons or acute brain slices are prepared.

-

Pipette Preparation: The patch pipette is filled with a solution containing gramicidin, which forms pores in the cell membrane that are permeable to monovalent cations but not anions like chloride.

-

Patch Formation: A gigaseal is formed between the pipette and the neuron.

-

Perforation: Gramicidin is allowed to incorporate into the cell membrane, establishing electrical access.

-

GABA Application: GABA or a GABAA agonist (e.g., muscimol) is applied to the neuron at different holding potentials to determine the reversal potential of the GABA-evoked current.

-

Compound Application: The experiment is repeated in the presence of this compound (VU0463271) to measure its effect on EGABA. A depolarizing shift in EGABA indicates inhibition of KCC2.[5]

Western Blotting for KCC2 Expression and Phosphorylation

Western blotting can be used to assess the total expression levels of KCC2 and its phosphorylation status at key regulatory sites, which can influence its activity.

-

Sample Preparation: Neuronal cell lysates or tissue homogenates are prepared in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each sample is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for KCC2 or phospho-specific antibodies for regulatory sites (e.g., Thr906, Thr1007).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine changes in KCC2 expression or phosphorylation.[7]

Conclusion

This compound (VU0463271) is a highly valuable pharmacological tool for the study of KCC2 function. Its potency and selectivity allow for the precise dissection of KCC2's role in neuronal physiology and in various pathological states. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of modulating KCC2 activity in the central nervous system. As research in this area continues, this compound will likely remain a cornerstone for advancing our understanding of chloride homeostasis in health and disease.

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VU 0463271 |CAS:1391737-01-1 Probechem Biochemicals [probechem.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

In-depth Technical Guide: Auglurant

CAS Number: 1354625-52-3

Executive Summary

Auglurant is a notable compound within the class of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are crucial G protein-coupled receptors highly expressed in the brain's mesocorticolimbic regions, playing a significant role in modulating neuronal excitability.[1] The allosteric modulation of mGluR5 presents a sophisticated therapeutic approach, offering greater subtype selectivity compared to direct-acting orthosteric ligands. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, associated signaling pathways, and a summary of key experimental findings.

Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR5. Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), this compound binds to a distinct, allosteric site on the receptor.[2] This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate intracellular signaling pathways upon glutamate binding. This non-competitive antagonism allows for a more nuanced modulation of receptor activity.

The primary signaling cascade affected by this compound is the Gqα-mediated pathway. Activation of mGluR5 typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. By negatively modulating mGluR5, this compound attenuates this entire cascade, leading to a reduction in neuronal excitability.[1]

Signaling Pathway Diagram

Caption: this compound's negative allosteric modulation of the mGluR5 signaling pathway.

Key Experimental Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical findings for potent mGluR5 NAMs from preclinical studies. This data is representative of the expected pharmacological profile of compounds like this compound.

| Parameter | Typical Value | Description |

| Binding Affinity (Ki) | < 50 nM | Concentration required to occupy 50% of the mGluR5 receptors. A lower value indicates higher affinity.[1] |

| Functional Inhibition (IC50) | < 100 nM | Concentration required to inhibit 50% of the mGluR5-mediated response (e.g., calcium mobilization). |

| In vivo Receptor Occupancy | Dose-dependent | The percentage of receptors occupied by the drug in the brain at a given dose. PET studies are often used for this measurement.[3] |

| Behavioral Efficacy | Model-dependent | Effective in preclinical models of anxiety, addiction, and pain at specific dose ranges.[2][3] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize mGluR5 NAMs like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate cell membranes containing mGluR5.

-

Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled mGluR5 ligand (e.g., [³H]MPEP) and varying concentrations of the test compound (this compound).

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki value by fitting the data to a competitive binding model.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To measure the functional inhibitory potency (IC50) of this compound on mGluR5 signaling.

Methodology:

-

Cell Culture: Use a stable cell line expressing recombinant human or rat mGluR5 (e.g., HEK293 cells).

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a known mGluR5 agonist (e.g., glutamate or quisqualate).

-

Signal Detection: Measure the change in intracellular calcium concentration by detecting the fluorescence signal using a plate reader.

-

Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist response against the concentration of this compound.

Experimental Workflow Diagram

Caption: A typical preclinical development workflow for an mGluR5 NAM.

Therapeutic Potential

Negative allosteric modulators of mGluR5, including compounds like this compound, have garnered significant interest for their potential in treating a variety of central nervous system (CNS) disorders.[4] Preclinical studies have demonstrated the efficacy of mGluR5 NAMs in models of:

-

Anxiety Disorders [2]

-

Depression

-

Drug Addiction and Withdrawal [3]

-

Parkinson's Disease Levodopa-Induced Dyskinesia (PD-LID) [2]

-

Fragile X Syndrome [2]

-

Gastroesophageal Reflux Disease (GERD) [2]

The therapeutic rationale stems from the ability of these compounds to dampen the excessive glutamatergic neurotransmission implicated in the pathophysiology of these conditions. The allosteric mechanism of action is thought to provide a safer therapeutic window compared to direct glutamate receptor antagonists, potentially avoiding the side effects associated with blocking basal glutamate signaling.

References

- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 4. db.cngb.org [db.cngb.org]

Auglurant target protein

An In-depth Technical Guide on the Core Target of Apixaban

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the molecular target of Apixaban, a direct oral anticoagulant. Mistakenly referred to as "Auglurant," likely due to its association with the pivotal AUGUSTUS clinical trial, Apixaban's therapeutic efficacy is centered on its highly specific interaction with a key protein in the coagulation cascade. This document elucidates the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathway and experimental workflows.

Core Target Protein: Factor Xa

The primary molecular target of Apixaban is Factor Xa (FXa) , a serine protease that plays a critical role in the blood coagulation cascade.[1][2][3] Apixaban is a highly selective, orally bioavailable, and reversible direct inhibitor of both free and clot-bound FXa.[2] Its inhibitory action does not require a cofactor like antithrombin III.[1][3]

Factor Xa is the enzyme responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is the final enzyme in the coagulation cascade that catalyzes the conversion of fibrinogen to fibrin, which forms the fibrin clot.[2][3][4] By directly inhibiting FXa, Apixaban effectively blocks the amplification of thrombin generation, thereby preventing the formation of blood clots.[4]

Mechanism of Action and Signaling Pathway

Apixaban exerts its anticoagulant effect by binding to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin.[4] This action occurs at a pivotal point in the coagulation cascade, where the intrinsic and extrinsic pathways converge.

The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

-

Intrinsic Pathway: Activated by contact with negatively charged surfaces.

-

Extrinsic Pathway: Activated by tissue factor exposed at the site of injury.

-

Common Pathway: Both the intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, calcium, and phospholipids (the prothrombinase complex), then converts prothrombin to thrombin.

Apixaban's inhibition of Factor Xa occurs within this common pathway, effectively halting the downstream generation of thrombin and subsequent fibrin clot formation.[3]

Signaling Pathway Diagram

Caption: The Coagulation Cascade and the inhibitory action of Apixaban on Factor Xa.

Quantitative Data

Apixaban's potency and selectivity for Factor Xa have been quantified in various in vitro and clinical studies.

Table 1: In Vitro Potency of Apixaban

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki (Inhibitory Constant) | 0.08 nM | Human | Purified Factor Xa, 25°C | [5][6][7] |

| Ki (Inhibitory Constant) | 0.25 nM | Human | Purified Factor Xa, 37°C | [6] |

| Ki (Inhibitory Constant) | 0.17 nM | Rabbit | Purified Factor Xa | [7][8] |

| EC2x (Prothrombin Time) | 3.6 µM | Human Plasma | [7][8] | |

| EC2x (Activated Partial Thromboplastin Time) | 7.4 µM | Human Plasma | [7][8] |

Table 2: Key Clinical Outcomes from the AUGUSTUS Trial

The AUGUSTUS trial was a 2x2 factorial trial evaluating Apixaban vs. Vitamin K Antagonists (VKA) and Aspirin vs. placebo in patients with atrial fibrillation and recent acute coronary syndrome or percutaneous coronary intervention.

| Outcome (at 6 months) | Apixaban Group | VKA Group | Hazard Ratio (95% CI) | p-value | Reference |

| Major or Clinically Relevant Non-Major Bleeding | 10.5% | 14.7% | 0.69 (0.58-0.81) | <0.001 | [9][10] |

| Death or Hospitalization | 23.5% | 27.4% | 0.83 (0.74-0.93) | 0.002 | [9][11] |

| Death or Ischemic Event | 6.7% | 7.1% | 0.93 (0.75-1.16) | >0.05 | [11] |

| Stroke | 0.6% | 1.1% | - | - | [9] |

Experimental Protocols

Factor Xa (FXa) Inhibition Assay (Chromogenic)

This assay is a common method to determine the inhibitory activity of compounds like Apixaban on Factor Xa.

Principle: The assay measures the residual activity of FXa after incubation with an inhibitor. A chromogenic substrate, which is cleaved by FXa to produce a colored product, is used for detection. The amount of color produced is inversely proportional to the inhibitory activity of the compound.[12]

Materials:

-

Purified human Factor Xa

-

Chromogenic FXa substrate (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and a carrier protein like BSA)

-

Apixaban or test compound dilutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Apixaban or the test compound in the assay buffer.

-

Add a fixed amount of purified human Factor Xa to each well of a 96-well microplate.

-

Add the different concentrations of the test compound to the wells containing Factor Xa. Include a control with no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Add the chromogenic FXa substrate to all wells to start the reaction.

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of FXa activity) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for a chromogenic Factor Xa inhibition assay.

Conclusion

Apixaban is a potent and highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its well-defined mechanism of action translates to a predictable anticoagulant effect, which has been demonstrated in robust clinical trials like AUGUSTUS. The quantitative data on its binding affinity and clinical efficacy underscore its value as a therapeutic agent for the prevention and treatment of thromboembolic events. The experimental protocols outlined provide a basis for the continued study and characterization of Factor Xa inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Apixaban - Wikipedia [en.wikipedia.org]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Apixaban? [synapse.patsnap.com]

- 5. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. AUGUSTUS: Apixaban Plus P2Y12 Inhibitor the Best Combo in A-fib Patients With ACS or Undergoing PCI | tctmd.com [tctmd.com]

- 10. AUGUSTUS Demonstrates Favorable Safety Results of Eliquis® Versus Vitamin K Antagonists in Non-Valvular Atrial Fibrillation Patients with Acute Coronary Syndrome and/or Undergoing Percutaneous Coronary Intervention | Pfizer [pfizer.com]

- 11. Antithrombotic Therapy After Acute Coronary Syndrome or PCI in Atrial Fibrillation - American College of Cardiology [acc.org]

- 12. Anti-Xa Assays [practical-haemostasis.com]

biological activity of Auglurant

An In-Depth Technical Guide to the Biological Activity of Auglurant (VU0424238)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (VU0424238) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a non-competitive antagonist, it binds to an allosteric site on the receptor, distinct from the orthosteric glutamate binding site, and modulates the receptor's response to glutamate. This document provides a comprehensive overview of the , including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system (CNS). It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, anxiety, and depression, making it a significant target for therapeutic intervention. This compound has been investigated as a potential therapeutic agent due to its high potency and selectivity for mGluR5.

Mechanism of Action

This compound acts as a negative allosteric modulator of mGluR5. It does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This inhibitory modulation of mGluR5 signaling helps to dampen excessive glutamatergic neurotransmission.

Signaling Pathway

The canonical signaling pathway of mGluR5 involves its coupling to Gαq/11 proteins. Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by negatively modulating mGluR5, attenuates this signaling cascade.

Quantitative Pharmacological Data

The has been quantified through various in vitro and in vivo studies. The key pharmacological parameters are summarized in the tables below.

In Vitro Activity

| Parameter | Species | Cell Line | Value | Reference |

| IC₅₀ | Rat | HEK293A | 11 nM | [1] |

| IC₅₀ | Human | HEK293A | 14 nM | [1] |

| Kᵢ | Human | HEK293A | 4.4 nM | [1] |

In Vivo Pharmacokinetics & Receptor Occupancy

| Parameter | Species | Route | Value | Reference |

| Clearance | Rat | IV | 19.3 mL/min/kg | [1] |

| Clearance | Cynomolgus Monkey | IV | 15.5 mL/min/kg | [1] |

| 50% PET Ligand Occupancy | Rat | Oral | 0.8 mg/kg | [1] |

| 50% PET Ligand Occupancy | Baboon | IV | 0.06 mg/kg | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and the available information on this compound's characterization.

In Vitro Calcium Mobilization Assay

This assay is the primary method used to determine the potency of this compound as a negative allosteric modulator of mGluR5.

-

Cell Culture: Human Embryonic Kidney (HEK293A) cells stably expressing rat or human mGluR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates at a density of 50,000 cells per well and incubated overnight.

-

Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid for 1 hour at 37°C.

-

Compound Addition: After incubation, the loading buffer is removed, and cells are washed with HBSS. A solution containing varying concentrations of this compound is then added to the wells.

-

Glutamate Stimulation: The plate is placed in a fluorescence microplate reader. After a baseline fluorescence reading, an EC₈₀ concentration of glutamate is added to stimulate the mGluR5 receptors.

-

Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The change in fluorescence corresponds to the influx of intracellular calcium.

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response to glutamate alone. The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging is used to determine the in vivo receptor occupancy of this compound in the brain.

-

Animal Model: Studies are typically conducted in non-human primates, such as baboons, due to the anatomical and physiological similarities of their brains to humans.

-

Radiotracer: A specific PET radiotracer for mGluR5, such as [¹¹C]ABP688, is used.

-

Baseline Scan: The anesthetized animal is positioned in the PET scanner, and a baseline scan is acquired following the intravenous injection of the radiotracer.

-

This compound Administration: A specified dose of this compound is administered intravenously.

-

Post-Dose Scan: Following the administration of this compound, a second PET scan is performed to measure the displacement of the radiotracer.

-

Image Analysis: PET images are reconstructed and co-registered with anatomical magnetic resonance imaging (MRI) scans. Regions of interest (ROIs) corresponding to brain areas with high mGluR5 expression (e.g., cingulate cortex, caudate, putamen) are defined.

-

Receptor Occupancy Calculation: The receptor occupancy is calculated by comparing the binding potential (BP_ND) of the radiotracer in the ROIs before and after the administration of this compound.

Summary and Conclusion

This compound (VU0424238) is a well-characterized, potent, and selective negative allosteric modulator of mGluR5. Its biological activity has been thoroughly investigated using a combination of in vitro and in vivo pharmacological assays. The data presented in this guide highlight its potential as a tool compound for studying mGluR5 function and as a lead molecule for the development of novel therapeutics for CNS disorders. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of this compound and other mGluR5 modulators.

References

Preclinical Data on Auglurant (SRX246): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Auglurant (SRX246) is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant selective antagonist of the vasopressin V1a receptor. Preclinical evidence indicates its potential as a therapeutic agent for a range of neuropsychiatric disorders characterized by excessive emotional arousal, such as aggression, anxiety, and mood disorders. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacokinetics, and efficacy in various animal models. Detailed experimental methodologies and visualizations of key pathways and workflows are provided to facilitate a deeper understanding of its preclinical profile.

Mechanism of Action

This compound exerts its pharmacological effects through the selective blockade of the vasopressin V1a receptor.[1][2] This receptor is coupled to the Gq/11 protein, and its activation by vasopressin initiates a downstream signaling cascade. This cascade involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By antagonizing the V1a receptor, this compound inhibits these downstream signaling events, thereby modulating the activity of neural circuits involved in socio-emotional behaviors.

Pharmacokinetics

Preclinical studies have characterized the pharmacokinetic profile of this compound in several species, demonstrating its suitability for oral administration and CNS targeting.

In Vitro Data

| Parameter | Rat | Dog | Human | Reference |

| Serum Protein Binding | 95.5 ± 1.7% | 95.9 ± 1.3% | 98.6 ± 0.4% | [2] |

In Vivo Data

| Species | Dose Route | T½ (plasma) | Brain Levels (vs. plasma) | T½ (brain) | Reference |

| Rat | Oral | 2 hours | ~20% | 6 hours | [2] |

| Dog | Oral | 6 hours | Not Reported | Not Reported | [2] |

Experimental Protocol: Pharmacokinetic Analysis

-

In Vitro Protein Binding: Equilibrium dialysis was used to determine the extent of SRX246 binding to serum proteins from rats, dogs, and humans.[2]

-

In Vivo Pharmacokinetics: Male Sprague-Dawley rats and beagle dogs received oral doses of SRX246. Blood samples were collected at various time points, and plasma concentrations of the compound were determined by liquid chromatography-mass spectrometry (LC-MS/MS). For brain level determination in rats, brain tissue was collected at corresponding time points and analyzed by LC-MS/MS.[2]

Preclinical Efficacy

This compound has demonstrated efficacy in various animal models relevant to neuropsychiatric disorders.

Aggression: Resident-Intruder Model

Preclinical studies in mice have shown that this compound markedly blunts aggressive behavior in the resident-intruder paradigm.[3] Furthermore, fMRI studies in rats demonstrated that SRX246 blocked the activation of brain circuits associated with aggression that was induced by the introduction of an intruder male.[3]

Experimental Protocol: Resident-Intruder Test

The resident-intruder test is a standardized method to assess offensive aggressive behavior.

Anxiety and Depression Models

Preclinical pharmacology studies have demonstrated that this compound has significant CNS effects in models of depression and anxiety.[1][4]

Preclinical Safety and Toxicology

This compound has been reported to have an excellent safety profile in animals.[1] P450 enzyme inhibition assays indicated a very low potential for drug-drug interactions.[2] While a comprehensive public summary of preclinical toxicology studies (e.g., LD50, repeated-dose toxicity) is not available, the existing data supported the progression of this compound into clinical trials.

Conclusion

The preclinical data for this compound (SRX246) strongly support its development as a novel therapeutic for neuropsychiatric disorders. Its selective V1a receptor antagonism, favorable pharmacokinetic profile allowing for oral dosing and CNS penetration, and demonstrated efficacy in animal models of aggression, anxiety, and depression provide a solid foundation for its clinical investigation. The favorable safety profile observed in preclinical studies further reinforces its therapeutic potential. Further research to elucidate the precise quantitative dose-response relationships in various behavioral paradigms will continue to refine our understanding of this compound's therapeutic window and clinical utility.

References

- 1. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 4. mdpi.com [mdpi.com]

Apixaban: A Technical Safety Profile for Drug Development Professionals

An In-depth Guide to the Non-clinical and Clinical Safety of a Direct Oral Anticoagulant

Introduction

Apixaban is an oral, direct, and highly selective factor Xa (FXa) inhibitor.[1] By selectively blocking the active site of FXa, apixaban prevents the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade.[1][2] This mechanism ultimately inhibits the formation of fibrin clots, making apixaban an effective anticoagulant for the prevention and treatment of thromboembolic diseases.[1] This technical guide provides a comprehensive overview of the safety profile of apixaban, with a focus on data from key clinical trials, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Factor Xa

Apixaban's mechanism of action centers on the direct inhibition of Factor Xa, a critical convergence point in the intrinsic and extrinsic pathways of the coagulation cascade. Unlike indirect inhibitors, apixaban does not require antithrombin III for its anticoagulant activity.[1]

Clinical Safety Profile: Insights from the AUGUSTUS Trial

The "Apixaban versus Vitamin K Antagonist in Patients with Atrial Fibrillation and Acute Coronary Syndrome or PCI" (AUGUSTUS) trial was a landmark study providing crucial safety data for apixaban in a high-risk patient population.[3]

Experimental Protocol: AUGUSTUS Trial

The AUGUSTUS trial was an international, multicenter, randomized, open-label trial with a 2x2 factorial design.[3][4] The study aimed to evaluate the safety of apixaban compared to a vitamin K antagonist (VKA) and the role of aspirin in patients with atrial fibrillation who had a recent acute coronary syndrome (ACS) or underwent percutaneous coronary intervention (PCI).[3]

Patient Population: The trial enrolled 4,600 patients with nonvalvular atrial fibrillation who had experienced a recent ACS event or undergone PCI and required antiplatelet therapy.[5]

Randomization and Treatment: Patients were randomized to one of four treatment groups:

-

Apixaban (5 mg twice daily) with aspirin.

-

Apixaban (5 mg twice daily) with a placebo.

-

A VKA (e.g., warfarin) with aspirin.

-

A VKA (e.g., warfarin) with a placebo.

All patients also received a P2Y12 inhibitor (e.g., clopidogrel).[3][4] The apixaban and VKA arms were open-label, while the aspirin and placebo arms were double-blind.[4][6]

Primary Outcome: The primary endpoint was the incidence of major or clinically relevant non-major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH).[3]

Secondary Outcomes: Key secondary endpoints included death or hospitalization and a composite of ischemic events (death, myocardial infarction, stroke, stent thrombosis, or urgent revascularization).[3]

Quantitative Safety Data from the AUGUSTUS Trial

The results of the AUGUSTUS trial demonstrated a favorable safety profile for apixaban compared to VKA in this complex patient population.

| Outcome (at 6 months) | Apixaban | Vitamin K Antagonist (VKA) | Hazard Ratio (95% CI) | P-value |

| Primary Safety Endpoint | ||||

| Major or CRNM Bleeding | 10.5% | 14.7% | 0.69 (0.58-0.81) | <0.001 |

| Secondary Endpoints | ||||

| Death or Hospitalization | 23.5% | 27.4% | 0.83 (0.74-0.93) | 0.002 |

| Death or Ischemic Event | 6.7% | 7.1% | 0.93 (0.75-1.16) | 0.53 |

| Stroke | 0.6% | 1.1% | 0.50 (0.26-0.97) | - |

CRNM = Clinically Relevant Non-Major. Data adapted from findings presented on the AUGUSTUS trial.[4]

The trial also revealed that the addition of aspirin to an anticoagulant and a P2Y12 inhibitor resulted in a significantly higher rate of major and clinically relevant non-major bleeding compared to placebo, without a significant reduction in ischemic events.[4][7]

| Outcome (at 6 months) | Aspirin | Placebo | Hazard Ratio (95% CI) | P-value |

| Primary Safety Endpoint | ||||

| Major or CRNM Bleeding | 16.1% | 9.0% | 1.89 (1.59-2.24) | <0.001 |

| Secondary Endpoints | ||||

| Death or Hospitalization | 26.2% | 24.7% | 1.08 (0.96-1.21) | - |

| Death or Ischemic Event | 6.5% | 7.3% | 0.89 (0.71-1.11) | - |

Data adapted from findings presented on the AUGUSTUS trial.[4]

Preclinical Safety Pharmacology

Preclinical studies are fundamental in establishing the initial safety profile of a drug candidate. While specific preclinical data for "Auglurant" is unavailable, the general approach for a novel anticoagulant would involve a battery of in vitro and in vivo studies.

Typical Preclinical Evaluation Workflow:

Conclusion

The safety profile of apixaban is well-characterized, with extensive clinical data supporting its use in various patient populations. The AUGUSTUS trial, in particular, provides robust evidence of its superior safety profile concerning bleeding risk compared to VKAs in patients with atrial fibrillation and recent coronary events. For drug development professionals, the methodologies and findings from such trials offer a valuable framework for designing and evaluating the safety of novel anticoagulants. A thorough understanding of the benefit-risk profile, informed by well-designed clinical trials, is paramount for the successful development of new therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An open-Label, 2 × 2 factorial, randomized controlled trial to evaluate the safety of apixaban vs. vitamin K antagonist and aspirin vs. placebo in patients with atrial fibrillation and acute coronary syndrome and/or percutaneous coronary intervention: Rationale and design of the AUGUSTUS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Bristol-Myers Squibb and Pfizer Enroll First Patient in Phase 4 AUGUSTUS Trial to Evaluate Safety of Eliquis (apixaban) in Nonvalvular Atrial Fibrillation Patients with a Recent Acute Coronary Syndrome or Undergoing Percutaneous Coronary Intervention | Pfizer [pfizer.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Antithrombotic Therapy After Acute Coronary Syndrome or PCI in Atrial Fibrillation - American College of Cardiology [acc.org]

Methodological & Application

Application Notes and Protocols: Apixaban (as studied in the AUGUSTUS Trial)

Disclaimer: Initial searches for "Auglurant" did not yield any relevant results for an experimental protocol or therapeutic agent. The following application notes and protocols are based on the publicly available information for the anticoagulant Apixaban , with a focus on the experimental design of the AUGUSTUS (An Open-label, 2 x 2 Factorial, Randomized Controlled, Clinical Trial to Evaluate the Safety of Apixaban vs. Vitamin K Antagonist and Aspirin vs. Aspirin Placebo in Patients With Atrial Fibrillation and Acute Coronary Syndrome or Percutaneous Coronary Intervention) trial .

Introduction

Apixaban is an oral, direct, and highly selective factor Xa (FXa) inhibitor.[1] It is utilized for the prevention and treatment of thromboembolic diseases by preventing the formation of thrombi.[1] The AUGUSTUS trial was a pivotal study designed to determine the optimal antithrombotic strategy for patients with atrial fibrillation (AF) who have had a recent acute coronary syndrome (ACS) and/or underwent percutaneous coronary intervention (PCI).[2] This document provides a detailed overview of the experimental protocol of the AUGUSTUS trial and the mechanism of action of Apixaban.

Mechanism of Action: Apixaban

Apixaban is a direct inhibitor of Factor Xa, a critical component of the coagulation cascade. By binding to Factor Xa, Apixaban blocks its activity, thereby inhibiting the conversion of prothrombin to thrombin.[1][3] This, in turn, prevents the formation of fibrin clots.[4]

Caption: Mechanism of action of Apixaban in the coagulation cascade.

Quantitative Data Summary: AUGUSTUS Trial

The AUGUSTUS trial was a 2x2 factorial design study.[2] Below is a summary of the key findings.

Table 1: Primary and Secondary Outcomes

| Outcome | Apixaban vs. VKA | Aspirin vs. Placebo |

| Primary Outcome: Major or CRNM Bleeding | 31% reduction in risk with Apixaban | 89% increase in risk with Aspirin |

| Absolute Risk Reduction/Increase | 4.2% relative risk reduction | 7.1% absolute increased risk |

| Secondary Outcome: Death or Hospitalization | 17% reduction in risk with Apixaban | No significant difference |

| Primary Driver | Reduction in all-cause hospitalization | - |

| Secondary Outcome: Death or Ischemic Events | No significant difference | No significant difference |

| Stroke | Lower rates with Apixaban | - |

CRNM: Clinically Relevant Non-Major VKA: Vitamin K Antagonist

Experimental Protocol: AUGUSTUS Trial

Study Design

-

Design: International, multicenter, open-label, 2x2 factorial, randomized controlled trial.[2]

-

Objective: To evaluate the safety of Apixaban versus a Vitamin K antagonist (VKA) and aspirin versus placebo in patients with atrial fibrillation and recent acute coronary syndrome or percutaneous coronary intervention.[2][5]

-

Enrollment: Approximately 4,600 patients from around 500 sites in 33 countries.[2]

Patient Population

-

Inclusion Criteria:

Randomization and Interventions

The trial employed a 2x2 factorial design, randomizing patients into four treatment groups:[8]

-

Apixaban + Aspirin Placebo: Patients received Apixaban and a placebo matching aspirin.

-

Apixaban + Aspirin: Patients received Apixaban and aspirin.

-

VKA + Aspirin Placebo: Patients received a VKA and a placebo matching aspirin.

-

VKA + Aspirin: Patients received a VKA and aspirin.

-

Apixaban vs. VKA (Open-Label):

-

Aspirin vs. Placebo (Double-Blind):

-

Aspirin: Low-dose aspirin.

-

Placebo: Matching placebo.

-

Caption: Workflow of the AUGUSTUS clinical trial.

Endpoints

-

Primary Endpoint: The primary outcome was the composite of major or clinically relevant non-major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH) over a six-month follow-up period.[2][7]

-

Key Secondary Endpoints:

Data Collection and Analysis

-

Data on bleeding events, ischemic events, hospitalizations, and mortality were collected at specified follow-up intervals.

-

The analysis was based on the 2x2 factorial design, allowing for the independent evaluation of the two main comparisons: Apixaban vs. VKA and aspirin vs. placebo.[6]

Conclusion

The AUGUSTUS trial provided crucial insights into the optimal antithrombotic therapy for patients with atrial fibrillation and concomitant coronary artery disease.[2] The findings demonstrated that a regimen of Apixaban with a P2Y12 inhibitor resulted in less bleeding and fewer deaths and hospitalizations compared to a regimen with a VKA, without a significant difference in ischemic events.[8] Furthermore, the addition of aspirin to this regimen led to a significant increase in bleeding without a corresponding reduction in ischemic events.[8] These results have significant implications for clinical practice and the development of future antithrombotic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. An open-Label, 2 × 2 factorial, randomized controlled trial to evaluate the safety of apixaban vs. vitamin K antagonist and aspirin vs. placebo in patients with atrial fibrillation and acute coronary syndrome and/or percutaneous coronary intervention: Rationale and design of the AUGUSTUS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Bristol-Myers Squibb and Pfizer Enroll First Patient in Phase 4 AUGUSTUS Trial to Evaluate Safety of Eliquis (apixaban) in Nonvalvular Atrial Fibrillation Patients with a Recent Acute Coronary Syndrome or Undergoing Percutaneous Coronary Intervention | Pfizer [pfizer.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Antithrombotic Therapy After Acute Coronary Syndrome or PCI in Atrial Fibrillation - American College of Cardiology [acc.org]

Application Notes and Protocols for Auglurant in Cell Culture

Initial searches for "Auglurant" did not yield a recognized compound or reagent used in cell culture, suggesting a potential misspelling of the intended substance. To provide accurate and relevant application notes, it is crucial to have the correct name of the compound.

However, based on the provided request for detailed protocols and data presentation for a substance used in cell culture by researchers and drug development professionals, we have compiled a comprehensive template. This template can be adapted once the correct substance is identified. It outlines the typical information and experimental procedures required for utilizing a new compound in a cell culture setting.

Introduction

This section would typically introduce the compound, its hypothesized or known mechanism of action, and its relevance to cell biology and drug discovery. It would briefly outline the purpose of the application note, which is to provide researchers with the necessary protocols to use the compound effectively in their cell culture experiments.

Mechanism of Action

A detailed description of the compound's mechanism of action would be provided here. This would include its molecular target(s) and the signaling pathways it modulates.

Example Signaling Pathway Diagram:

Below is a hypothetical signaling pathway diagram that could be adapted to illustrate the mechanism of the correct compound. This example depicts a simplified pathway involving a receptor, kinase cascade, and transcription factor activation.

Caption: Hypothetical signaling pathway of "this compound".

Materials and Methods

This section would detail all the necessary reagents, cell lines, and equipment required for the experiments.

3.1. Reagents

-

Identified Compound (e.g., "this compound")

-

Cell Culture Medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell viability assay reagent (e.g., MTT, PrestoBlue)

-

Lysis buffer for protein extraction

-

Antibodies for Western blotting

3.2. Cell Lines

-

Relevant human or animal cell lines for the intended research area.

3.3. Equipment

-

Laminar flow hood

-

CO2 incubator

-

Inverted microscope

-

Centrifuge

-

Spectrophotometer or plate reader

-

Western blotting apparatus

Experimental Protocols

Detailed, step-by-step protocols for key experiments would be provided here.

4.1. Preparation of Stock Solutions

A crucial first step is the correct preparation of a stock solution of the compound.

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing a stock solution.

4.2. Cell Seeding and Treatment

-

Culture cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density.

-

Allow cells to adhere overnight in a CO2 incubator at 37°C.

-

Prepare serial dilutions of the compound from the stock solution in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

4.3. Cell Viability Assay (MTT Assay Example)

-

After the treatment period, add MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

4.4. Western Blotting

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Quantitative data would be summarized in tables for easy comparison.

Table 1: Example of IC50 Values for "this compound" in Different Cell Lines

| Cell Line | IC50 (µM) after 48h |

| Cell Line A | [Insert Value] |

| Cell Line B | [Insert Value] |

| Cell Line C | [Insert Value] |

Table 2: Example of Dose-Dependent Effect of "this compound" on Protein Expression

| Concentration (µM) | Relative Protein X Expression |

| 0 (Control) | 1.00 |

| 1 | [Insert Value] |

| 5 | [Insert Value] |

| 10 | [Insert Value] |

Troubleshooting

This section would provide guidance on common issues that may arise during the experiments and suggest potential solutions.

Conclusion

A summary of the key findings and the utility of the compound in cell culture for research and drug development purposes would be presented.

To proceed with generating specific and accurate Application Notes and Protocols, please verify and provide the correct name of the compound of interest.

Application Notes and Protocols for Auglurant and Related Synthetic Ligands in In Vivo Studies

A Note on Terminology: The term "Auglurant" is not widely documented in peer-reviewed scientific literature. A metabolite, "this compound metabolite M1," is listed in PubChem, but information on the parent compound is scarce. It is plausible that "this compound" is a proprietary or less common name for a more established synthetic ligand targeting the nuclear receptors REV-ERB or the Retinoic Acid Receptor-Related Orphan Receptors (RORs). This document provides detailed information on well-characterized synthetic agonists for these receptors, namely SR-1078 (a RORα/γ agonist) and SR9009/SR9011 (REV-ERBα/β agonists) , which are likely candidates for the compound of interest.

Introduction

Synthetic ligands for the nuclear receptors RORα/γ and REV-ERBα/β are powerful tools for investigating the roles of these receptors in a multitude of physiological and pathophysiological processes. These receptors are key regulators of circadian rhythms, metabolism, inflammation, and cellular proliferation. This document provides an overview of their mechanisms of action, recommended dosages for in vivo studies, and detailed experimental protocols.

Mechanism of Action: RORα/γ Agonists (e.g., SR-1078)

Retinoic Acid Receptor-Related Orphan Receptors α (RORα) and γ (RORγ) are transcription factors that play crucial roles in development, immunity, and metabolism.[1] SR-1078 is a synthetic agonist that binds to the ligand-binding domain of both RORα and RORγ, enhancing their transcriptional activity.[1][2] This leads to the increased expression of their target genes.[3]

Mechanism of Action: REV-ERBα/β Agonists (e.g., SR9009, SR9011)

REV-ERBα and REV-ERBβ are critical components of the core circadian clock machinery, acting as transcriptional repressors.[4][5] They link the circadian system to metabolic homeostasis.[6] Synthetic agonists like SR9009 and SR9011 bind to REV-ERBα and REV-ERBβ, enhancing their repressive function.[7] This leads to the downregulation of target genes, including those involved in lipid and glucose metabolism, and inflammation.[5][8]

Quantitative Data Summary

The following tables summarize typical dosage and administration details for SR-1078, SR9009, and SR9011 in murine models, compiled from various in vivo studies.

Table 1: In Vivo Dosage and Administration of SR-1078 (RORα/γ Agonist)

| Animal Model | Dosage | Administration Route | Frequency | Key Findings | Reference(s) |

| C57BL/6 Mice | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Increased expression of ROR target genes (G6Pase, FGF21) in the liver. | [3] |

| BTBR Mice | 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 2 weeks | Reduced repetitive grooming behavior. | [9] |

Table 2: In Vivo Dosage and Administration of SR9009 (REV-ERBα/β Agonist)

| Animal Model | Dosage | Administration Route | Frequency | Key Findings | Reference(s) |

| C57BL/6 Mice | 100 mg/kg/day | Intraperitoneal (i.p.) | Once daily | Cardioprotective effects after pressure overload. | [10] |

| SAMP8 Mice | 100 mg/kg | Intraperitoneal (i.p.) | Once daily for 14 days | Reversed cognitive deficits and reduced amyloid-β levels. | [11] |

| C57BL/6 Mice | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 8 weeks | Mitigated constant light-induced weight gain and insulin resistance. | [12] |

| Mice | 100 mg/kg | Intraperitoneal (i.p.) | Once daily for 5 days | Prevents heart failure after myocardial ischemia-reperfusion. | [13] |

Table 3: In Vivo Dosage and Administration of SR9011 (REV-ERBα/β Agonist)

| Animal Model | Dosage | Administration Route | Frequency | Key Findings | Reference(s) |

| Balb/c Mice | 100 mg/kg | Intraperitoneal (i.p.) | Twice daily (b.i.d.) | Weight loss and decreased fat mass. | [7][14] |

| C57BL/6 Mice | 100 mg/kg | Intraperitoneal (i.p.) | Single dose | Altered circadian locomotor activity. | [7][15] |

Experimental Protocols

Protocol 1: Preparation and Administration of SR-1078 for In Vivo Studies

Objective: To prepare SR-1078 for intraperitoneal injection in mice to assess its effects on RORα/γ target gene expression.

Materials:

-

SR-1078 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Syringes and needles for injection

Procedure:

-

Stock Solution Preparation: Prepare a clear stock solution of SR-1078 in DMSO. For example, to achieve a 25 mg/mL stock, dissolve 25 mg of SR-1078 in 1 mL of DMSO. Ensure complete dissolution. This stock solution can be stored at -80°C for up to one year.[2]

-

Vehicle Preparation: The vehicle solution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

-

Working Solution Preparation (for a final concentration of 2.5 mg/mL): a. In a sterile tube, add 100 µL of the 25 mg/mL SR-1078 stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of saline to reach a final volume of 1 mL. The final concentration of SR-1078 will be 2.5 mg/mL. e. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. The working solution should be prepared fresh on the day of use.[2]

-

Administration: a. Administer the SR-1078 solution to mice via intraperitoneal (i.p.) injection at a dosage of 10 mg/kg.[2] b. For a 25 g mouse, the volume to inject would be 100 µL of the 2.5 mg/mL solution. c. Tissues for analysis (e.g., liver for gene expression) can be harvested at various time points post-injection, such as 2 hours.[3]

Protocol 2: Preparation and Administration of SR9009 for In Vivo Studies

Objective: To prepare SR9009 for intraperitoneal injection in mice to evaluate its effects on cognitive function in an Alzheimer's disease model.

Materials:

-

SR9009 powder

-

Dimethyl sulfoxide (DMSO)

-

Cremophor EL

-

Phosphate-buffered saline (PBS) or water

-

Sterile microcentrifuge tubes

-

Syringes and needles for injection

Procedure:

-

Vehicle and Working Solution Preparation: a. A common vehicle for SR9009 is a mixture of DMSO, Cremophor, and an aqueous solution (PBS or water). b. For a final formulation of 6% v/v DMSO and 10% v/v Cremophor in water, first dissolve the required amount of SR9009 in DMSO.[11] c. Then, add the Cremophor and mix well. d. Finally, add water to the desired final volume and concentration. Adjust the pH to 7 if necessary.[11] e. Another reported vehicle is 5% DMSO, 10% Cremophor EL, and 85% PBS to create a 10 mg/mL working solution.[10]

-

Administration: a. Administer the SR9009 solution to mice via intraperitoneal (i.p.) injection at a dosage of 100 mg/kg.[11] b. The injection can be given once daily at a specific Zeitgeber time (ZT), for example, ZT0 (the beginning of the light phase), for a duration of 14 days before behavioral testing.[11]

Visualizations

Signaling Pathway Diagrams

Caption: RORα/γ Agonist (SR-1078) Signaling Pathway.

Caption: REV-ERB Agonist (SR9009) Signaling Pathway.

Experimental Workflow Diagram

Caption: General workflow for an in vivo study using a synthetic nuclear receptor ligand.

References

- 1. Identification of SR1078, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, SR1078 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Functional Characterization of Circadian Nuclear Receptors REV-ERBα and REV-ERBβ in Human Osteosarcoma Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]

- 9. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 12. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SR9009 treatment [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. glpbio.com [glpbio.com]

Application Notes and Protocols for Preparing Auglurant Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auglurant is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. As with any experimental compound, the accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream assays. These application notes provide a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies. The protocols outlined below are based on general best practices for handling small molecule compounds and should be adapted based on the specific physicochemical properties of this compound, which should be determined prior to use.

Physicochemical Properties of this compound (Hypothetical Data)

Prior to preparing a stock solution, it is essential to understand the fundamental properties of the compound. The following table summarizes the hypothetical physicochemical properties of this compound. Users must replace this data with the actual Certificate of Analysis for their specific lot of this compound.

| Property | Value | Notes |

| Molecular Weight | 450.5 g/mol | Use the exact molecular weight from the Certificate of Analysis for accurate molarity calculations. |

| Appearance | White to off-white crystalline solid | Visual inspection should confirm the appearance. |

| Purity | >98% (by HPLC) | Purity is critical for accurate dosing. |

| Solubility | DMSO: ≥ 50 mg/mL (≥ 111 mM) Ethanol: ≥ 20 mg/mL (≥ 44.4 mM) Water: Insoluble | Solubility testing is crucial to determine the appropriate solvent. The provided data is hypothetical. |

| Storage Temperature | -20°C | Protect from light and moisture. |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for many cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound (based on a hypothetical molecular weight of 450.5 g/mol ).

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary, but avoid excessive heating.

-

Sterilization (Optional): If required for the downstream application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or a 96-well plate for dilutions

-

Calibrated pipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

-

Final Dilutions: Perform serial dilutions from the intermediate dilution to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is typically kept below 0.5% (v/v) to avoid solvent-induced toxicity.

Table of Serial Dilutions:

| Final Concentration (µM) | Volume of 100 µM Intermediate Solution (µL) | Volume of Cell Culture Medium (µL) | Total Volume (µL) |

| 10 | 10 | 90 | 100 |

| 5 | 5 | 95 | 100 |

| 1 | 1 | 99 | 100 |

| 0.5 | 0.5 | 99.5 | 100 |

| 0.1 | 0.1 | 99.9 | 100 |

| Vehicle Control | 0 | 100 | 100 (with equivalent DMSO concentration) |

Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Hypothetical Signaling Pathway of this compound

Assuming this compound is an inhibitor of the PI3K-AKT-mTOR signaling pathway, a critical pathway in cell growth and proliferation.

Caption: this compound as a hypothetical inhibitor of the PI3K pathway.

Quality Control

To ensure the integrity of your experimental results, it is recommended to perform periodic quality control checks on your this compound stock solution. This may include:

-

Visual Inspection: Check for any precipitation or color change before each use. If observed, the aliquot should be discarded.

-

Purity Analysis: For long-term studies, the purity of the stock solution can be re-assessed using techniques like High-Performance Liquid Chromatography (HPLC).

-

Activity Assay: The biological activity of the stock solution can be confirmed by performing a standard dose-response experiment in a sensitive cell line.

Safety Precautions

This compound is a compound with unknown toxicological properties. Therefore, it is essential to handle it with appropriate safety precautions:

-

Always work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

-

Avoid inhalation of the powder and direct contact with the skin and eyes.

-

Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer: This document provides a general guideline for the preparation of a stock solution for a hypothetical compound named "this compound." The user must validate and adapt these protocols based on the specific properties of their compound of interest. Always refer to the Certificate of Analysis and Material Safety Data Sheet provided by the manufacturer.

Application Notes and Protocols for an mGluR5 Antagonist in Western Blot Analysis

Note: The compound "Auglurant" was not identified in scientific literature. This document provides a representative application note and protocol for the use of a selective metabotropic glutamate receptor 5 (mGluR5) antagonist in Western blot analysis, based on available research for similar compounds. Researchers should adapt this protocol based on the specific antagonist and experimental system used.

Application Notes

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Dysregulation of mGluR5 and its downstream signaling pathways has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development.[2][3] Western blot analysis is a fundamental technique used to detect and quantify changes in protein expression levels, including mGluR5 and its downstream effectors, in response to pharmacological modulation.[1][2][3][4]

The use of a selective mGluR5 antagonist in Western blot experiments allows researchers to investigate the receptor's role in cellular signaling and to characterize the mechanism of action of novel therapeutic compounds. By treating cells or tissues with an mGluR5 antagonist, researchers can assess its impact on the expression levels of mGluR5 itself, as well as downstream signaling proteins such as ERK, JNK, and p38.[2][3] This information is critical for understanding the drug's efficacy and for identifying potential biomarkers for drug response.

Quantitative Data Summary

The following tables provide representative data for a typical Western blot experiment using an mGluR5 antagonist. Note: Optimal conditions should be determined empirically for each experimental system.

Table 1: Recommended Antibody Dilutions

| Antibody Target | Host Species | Supplier | Catalog # | Recommended Dilution |

| mGluR5 | Rabbit | (Example) | (Example) | 1:1000 |

| p-ERK1/2 (Thr202/Tyr204) | Mouse | (Example) | (Example) | 1:2000 |

| Total ERK1/2 | Rabbit | (Example) | (Example) | 1:1000 |

| β-Actin (Loading Control) | Mouse | (Example) | (Example) | 1:5000 |

Table 2: Example of Expected Results from Densitometric Analysis

| Treatment Group | mGluR5 Expression (Fold Change vs. Control) | p-ERK1/2 Expression (Fold Change vs. Control) |

| Vehicle Control | 1.00 | 1.00 |

| mGluR5 Agonist (10 µM) | 1.05 | 2.50 |

| mGluR5 Antagonist (1 µM) + Agonist (10 µM) | 1.02 | 1.20 |

| mGluR5 Antagonist (10 µM) + Agonist (10 µM) | 0.98 | 0.85 |